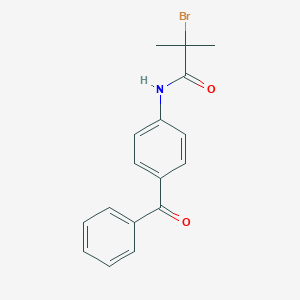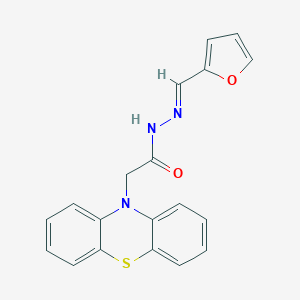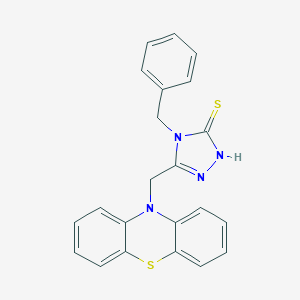
N-(4-benzoylphenyl)-2-bromo-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-benzoylphenyl)-2-bromo-2-methylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as 'BMPA' and is a member of the amide class of organic compounds. BMPA has a molecular formula of C16H15BrNO2 and a molecular weight of 341.2 g/mol.
Mécanisme D'action
BMPA is a potent inhibitor of the enzyme histone deacetylase (HDAC). HDACs are important regulators of gene expression, and their inhibition has been linked to various biological processes, including cell differentiation, apoptosis, and cell cycle arrest. BMPA binds to the active site of HDAC and prevents the deacetylation of histones, leading to changes in gene expression.
Biochemical and Physiological Effects:
BMPA has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and suppress angiogenesis. BMPA has also been shown to have anti-inflammatory properties and to reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
BMPA has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, its limited solubility in water can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for research involving BMPA. One potential area of research is the development of BMPA analogs with improved solubility and potency. Additionally, BMPA could be used in combination with other compounds to enhance its therapeutic effects. Finally, further research is needed to fully understand the mechanism of action of BMPA and its potential applications in various disease states.
Méthodes De Synthèse
The synthesis of BMPA involves the reaction between 4-bromobenzoyl chloride and 2-amino-2-methylpropanoic acid. The reaction takes place in the presence of a base, typically triethylamine, and a solvent such as dichloromethane. The resulting product is then purified through recrystallization to obtain pure BMPA.
Applications De Recherche Scientifique
BMPA has been used in various scientific research applications due to its unique properties. It has been used as a reagent in the synthesis of various organic compounds, including amides, esters, and imines. BMPA has also been used in the preparation of chiral building blocks and as a catalyst in organic reactions.
Propriétés
Formule moléculaire |
C17H16BrNO2 |
|---|---|
Poids moléculaire |
346.2 g/mol |
Nom IUPAC |
N-(4-benzoylphenyl)-2-bromo-2-methylpropanamide |
InChI |
InChI=1S/C17H16BrNO2/c1-17(2,18)16(21)19-14-10-8-13(9-11-14)15(20)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,21) |
Clé InChI |
MKYMZDFSXVOOIO-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)Br |
SMILES canonique |
CC(C)(C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Phenyl-N'-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293162.png)

![10-{[4-(4-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-10H-phenothiazine](/img/structure/B293167.png)
![{[4-allyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B293170.png)
![2-{[4-methyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B293171.png)


![3,4-diphenyl-7-[(3-pyridinylmethylene)amino]pyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8(7H)-one](/img/structure/B293177.png)
![3,4-diphenyl-7-[3-(trifluoromethyl)phenyl]pyrimido[4',5':4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione](/img/structure/B293178.png)
![3,4,7-triphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione](/img/structure/B293179.png)
![2-[(5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B293180.png)
![2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B293181.png)
![5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B293182.png)
![2-[(4-benzyl-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B293183.png)